molecular formula C29H46O2 B12370874 Stigmast-5-ene-3,7-dione

Stigmast-5-ene-3,7-dione

Cat. No.: B12370874
M. Wt: 426.7 g/mol
InChI Key: REJPMTZFOIEIOY-AOSYPBHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmast-5-ene-3,7-dione can be synthesized from stigmasterol, a phytosterol found in various plant sources. The synthesis involves several steps, including oxidation and dihydroxylation reactions. For instance, stigmasterol can be oxidized to form stigmasta-5,22-dien-3,7-dione, which can then be further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of stigmasterol from plant sources, followed by chemical modification through controlled oxidation and other reactions. The process requires precise reaction conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Stigmast-5-ene-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of compounds with higher oxidation states.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in compounds with lower oxidation states.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Stigmast-5-ene-3,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of stigmast-5-ene-3,7-dione involves its interaction with specific molecular targets and pathways within cells. It has been shown to induce cytotoxicity in cancer cells by interfering with cellular processes such as cell cycle regulation and apoptosis. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with key proteins and enzymes involved in these processes .

Comparison with Similar Compounds

Stigmast-5-ene-3,7-dione can be compared with other similar compounds, such as:

  • Stigmasta-5,22-dien-3,7-dione
  • 5,6-Epoxystigmast-22-en-3β-ol
  • Stigmast-5-ene-3β,22,23-triol

These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, stigmasta-5,22-dien-3,7-dione has an additional double bond, while 5,6-epoxystigmast-22-en-3β-ol contains an epoxide group .

Properties

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,23-25,27H,7-16H2,1-6H3/t19-,20-,23-,24+,25+,27+,28+,29-/m1/s1

InChI Key

REJPMTZFOIEIOY-AOSYPBHNSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(=O)C4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(=O)C4)C)C)C(C)C

Origin of Product

United States

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